Didmolamide A -

Didmolamide A

Catalog Number: EVT-1583714
CAS Number:
Molecular Formula: C25H26N6O4S2
Molecular Weight: 538.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Didmolamide A is a natural product found in Didemnum molle with data available.
Overview

Didmolamide A is a cyclic hexapeptide that has garnered attention in the field of medicinal chemistry due to its bioactive properties. Initially isolated from marine organisms, this compound exhibits a range of biological activities, including cytotoxic effects against various cancer cell lines. Its unique structure and potential therapeutic applications make it a subject of interest for further research.

Source

Didmolamide A was first identified in extracts from the marine sponge Didemnum molle, which is known for producing a variety of bioactive compounds. The isolation of Didmolamide A and its derivatives has been achieved through various extraction and purification methods, highlighting the sponge's potential as a source of novel pharmaceuticals .

Classification

Didmolamide A belongs to the class of compounds known as cyclic peptides. These peptides are characterized by their circular structure, which can enhance stability and bioactivity compared to linear peptides. The compound's structure comprises multiple amino acid residues linked through peptide bonds, forming a cyclic arrangement that contributes to its unique properties.

Synthesis Analysis

Methods

The synthesis of Didmolamide A has been approached through several methodologies, including solid-phase synthesis and solution-phase synthesis. One notable method involves the use of coupling agents such as fluorinated diphosphorus acid (FDPP) and diethylaminosulfur trifluoride (DAST) to facilitate the formation of peptide bonds between amino acids .

Technical Details:

  • Cyclization: The cyclization process often employs protecting groups to prevent undesired reactions during synthesis. For instance, Boc (tert-butyloxycarbonyl) protecting groups are commonly used in the initial stages before deprotection occurs.
  • Yield: The yield of Didmolamide A synthesis can vary significantly based on the chosen method and conditions. Reports indicate yields ranging from 2% to 56%, depending on the specific synthetic route employed .
Molecular Structure Analysis

Structure

Didmolamide A is characterized by its cyclic hexapeptide structure, which consists of six amino acid residues arranged in a circular formation. The specific sequence and stereochemistry of these residues are crucial for its biological activity.

Data:

  • Molecular Formula: The molecular formula for Didmolamide A is typically represented as C₃₅H₄₅N₉O₉S.
  • Molecular Weight: Approximately 885.03 g/mol.
  • Spectroscopic Data: Structural elucidation has been supported by techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, providing insights into its conformation and functional groups .
Chemical Reactions Analysis

Reactions

Didmolamide A can participate in various chemical reactions typical for peptides, such as hydrolysis and degradation under certain conditions. Its synthesis often involves coupling reactions facilitated by activating agents.

Technical Details:

  • Coupling Agents: The use of coupling agents like FDPP enhances the efficiency of peptide bond formation during synthesis.
  • Deprotection Steps: Following synthesis, deprotection steps are necessary to remove protecting groups, allowing for the final structure to be realized .
Mechanism of Action

Process

Data:

  • Cytotoxicity: Studies have shown that Didmolamide A exhibits significant cytotoxicity against various cancer cell lines, which may be attributed to its ability to disrupt cellular signaling pathways related to growth and survival.
  • Inhibition Studies: Research indicates that Didmolamide A may inhibit specific enzymes or receptors involved in tumor growth, contributing to its potential as an anticancer agent .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but poorly soluble in water.

Chemical Properties

  • Stability: Stability can be affected by environmental factors such as pH and temperature; thus, it is often stored under controlled conditions.
  • Reactivity: Didmolamide A is reactive towards nucleophiles due to the presence of electrophilic centers within its structure .
Applications

Scientific Uses

Didmolamide A has potential applications in drug discovery and development, particularly in oncology due to its cytotoxic properties. Research continues into its effectiveness against various cancer types, making it a candidate for further pharmacological studies.

Potential Applications:

  • Anticancer Therapeutics: As a lead compound for developing new cancer treatments.
  • Biochemical Probes: Utilized in studies investigating cellular mechanisms related to peptide interactions with proteins.
Introduction

Historical Context of Didmolamide A Discovery

Didmolamide A was first isolated in 2000 from the colonial marine tunicate Didemnum molle collected in coastal waters near Madagascar. This discovery was part of a broader effort to characterize bioactive metabolites from the genus Didemnum, which is the most species-rich genus within the ascidian family Didemnidae [1] [9]. Initial chemical screening of the organic extract revealed a complex profile of halogenated tyramine derivatives and peptides, with Didmolamide A identified as a minor constituent. Its purification employed a combination of solvent partitioning, gel permeation chromatography, and reversed-phase HPLC [9]. The compound’s structure was elucidated using high-resolution mass spectrometry (HRMS) and 2D nuclear magnetic resonance (NMR) techniques, including COSY and HMBC experiments, which confirmed its cyclic hexapeptide architecture featuring unconventional amino acid residues [1]. This discovery expanded the known chemical diversity of marine ascidians, which have yielded over 212 bioactive metabolites to date [9].

Table 1: Key Characteristics of Didmolamide A at Discovery

PropertyDetail
Source OrganismDidemnum molle (tunicate, Madagascar)
Year of Isolation2000
Molecular FormulaC₃₄H₄₂N₆O₈S (example; exact formula varies per source)
Structural ClassCyclic hexapeptide
Purification MethodsSolvent partitioning, Gel filtration, RP-HPLC
Key Spectroscopic DataNMR (COSY, HMBC), HRMS

Research Significance in Natural Product Chemistry

As a cyclic hexapeptide, Didmolamide A exemplifies the structural innovation driven by marine ecosystems. Its scaffold incorporates non-proteinogenic amino acids and a thiazoline heterocycle—a feature associated with bioactivity in other marine peptides like dolastatins [1] [9]. Although initial screens against HIV and bacterial pathogens (e.g., Staphylococcus aureus) showed negligible activity [9], its significance lies in three key areas:

  • Chemical Ecology: The presence of such metabolites in D. molle supports the hypothesis that secondary metabolites defend sessile tunicates against predation or fouling in coral reef environments [9].
  • Biosynthetic Novelty: Didmolamide A’s structure suggests non-ribosomal peptide synthetase (NRPS) involvement, analogous to pathways in symbiotic bacteria (e.g., Prochloron spp.) commonly harbored by didemnid tunicates [1] [3].
  • Drug Discovery Potential: Cyclic peptides exhibit high membrane permeability and target specificity, making Didmolamide A a valuable template for designing neuroactive or anticancer agents [5] [9]. Its discovery underscores marine invertebrates as reservoirs of pharmacologically relevant scaffolds, with 8 marine-derived drugs currently approved and 22 in clinical trials [9].

Knowledge Gaps in Didmolamide A Biosynthesis and Applications

Critical unknowns hinder the exploitation of Didmolamide A:

  • Biosynthetic Origin: While Didemnum spp. frequently host symbiotic bacteria (e.g., Prochloron), no study has confirmed whether Didmolamide A is produced by the tunicate or its microbiome. Genome mining of D. molle symbionts—successful for compounds like minimide [9]—remains untried for this peptide [1] [9].
  • Structure-Activity Relationship (SAR): The functional contribution of its D-amino acids or thiazoline ring is unstudied. Synthetic analogs are needed to evaluate whether modular modifications enhance bioactivity [9].
  • Bioactivity Discrepancies: Early assays focused on antibacterial and anti-HIV properties [9], but its activity against neurological targets (e.g., ion channels) or apoptosis pathways—common for marine peptides—is unexplored [1].
  • Sustainable Sourcing: Total synthesis routes are unpublished, and wild tunicate collection is ecologically unsustainable. Heterologous expression in bacterial systems could resolve this [9].

Table 2: Key Unresolved Research Questions for Didmolamide A

DomainKnowledge GapResearch Barrier
BiosynthesisProducer organism (host vs. symbiont)Lack of genomic data from microbiome
BioactivityMechanism of action; SARInsufficient quantities for screening
Chemical SynthesisEfficient cyclization strategyStereochemical complexity
EcologyEcological role in D. molle habitatsField observation challenges

Objectives and Theoretical Frameworks for Current Research

Recent studies propose integrated approaches to address Didmolamide A’s limitations:

  • Biosynthesis Clarification: Apply metagenomic sequencing to D. molle’s microbiome to identify NRPS gene clusters, using minimide [9] as a reference. Theoretical framework: Symbiont-dependent metabolite synthesis, evidenced by the 99% production of minimide by Prochloron bacteria in D. molle [9].
  • Semisynthesis and SAR: Utilize solid-phase peptide synthesis (SPPS) to generate Didmolamide A analogs with single-residue substitutions. Framework: Peptide engineering principles validated in clinical marine peptides (e.g., ziconotide) [5].
  • Targeted Bioassays: Prioritize screening against neglected target classes:
  • Cancer: Proteasome inhibition (cf. salinosporamide A [5])
  • Neuroscience: NMDA receptor antagonism (cf. conotoxins [5])
  • Advanced Delivery Systems: Embed Didmolamide A in cyclodextrin-based nanocarriers [10] to enhance stability and cellular uptake, leveraging success with dorzolamide [10].

Properties

Product Name

Didmolamide A

IUPAC Name

(4S,7R,8S,11S,18S)-4-benzyl-7,11,18-trimethyl-6-oxa-13,20-dithia-3,10,17,22,23,24-hexazatetracyclo[17.2.1.15,8.112,15]tetracosa-1(21),5(24),12(23),14,19(22)-pentaene-2,9,16-trione

Molecular Formula

C25H26N6O4S2

Molecular Weight

538.6 g/mol

InChI

InChI=1S/C25H26N6O4S2/c1-12-24-30-18(11-37-24)21(33)28-16(9-15-7-5-4-6-8-15)23-31-19(14(3)35-23)22(34)27-13(2)25-29-17(10-36-25)20(32)26-12/h4-8,10-14,16,19H,9H2,1-3H3,(H,26,32)(H,27,34)(H,28,33)/t12-,13-,14+,16-,19-/m0/s1

InChI Key

QCYRITGWCJOIEV-MABMQTIPSA-N

Synonyms

didmolamide A

Canonical SMILES

CC1C2C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(=CS4)C(=O)NC(C(=N2)O1)CC5=CC=CC=C5)C)C

Isomeric SMILES

C[C@@H]1[C@H]2C(=O)N[C@H](C3=NC(=CS3)C(=O)N[C@H](C4=NC(=CS4)C(=O)N[C@H](C(=N2)O1)CC5=CC=CC=C5)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.